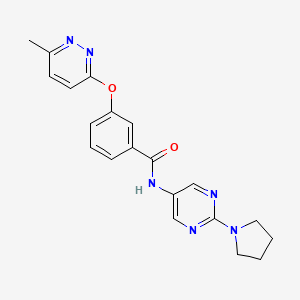

3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-14-7-8-18(25-24-14)28-17-6-4-5-15(11-17)19(27)23-16-12-21-20(22-13-16)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOEYRVNOXEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of 6-methylpyridazin-3-ol from 6-methylpyridazine through a hydroxylation reaction.

Coupling with Benzoyl Chloride: The pyridazinyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Pyrimidinyl Substitution: The final step involves the substitution of the benzamide derivative with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Biological Activity

The compound 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring , a pyrrolidine ring , and a benzamide moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 273.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 273.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

- Enzyme Inhibition : The compound shows potential as an inhibitor of specific kinases involved in cancer pathways, thereby hindering tumor growth.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses, making it a candidate for anti-inflammatory therapies.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 12 µM and 10 µM respectively.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 and A549 cells |

| Anti-inflammatory Effects | Reduces cytokine levels in animal models |

| SAR Studies | Identification of more potent analogs |

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The European Patent EP 3 532 474 B1 () describes benzamide derivatives with diverse N-terminal substituents. Key analogs include:

| Compound Substituent (N-position) | Key Structural Features | Hypothesized Impact on Properties |

|---|---|---|

| 2-Methoxypyrimidin-5-yl | Methoxy group increases polarity, reduces lipophilicity | Potential for improved solubility but reduced membrane permeability compared to pyrrolidinyl |

| 6-Methoxypyridazin-3-yl | Methoxy vs. methyl group on pyridazine | Methyl (target compound) enhances lipophilicity, potentially improving bioavailability |

| 3-(Morpholin-4-yl)pyrazin-2-yl | Morpholine introduces additional hydrogen bond acceptors | May enhance target engagement but increase metabolic instability |

| 2-(Pyrrolidin-1-yl)pyrimidin-5-yl (target) | Pyrrolidine provides conformational flexibility and moderate basicity | Balances solubility, permeability, and metabolic stability |

The pyrrolidinyl group in the target compound offers a compromise between lipophilicity and polarity, likely optimizing pharmacokinetic properties compared to analogs with bulkier (e.g., morpholine) or more polar (e.g., methoxy) groups .

Functional Group Replacements in Pyridazine/Pyrimidine Systems

- Eliapixant (): A purinoreceptor antagonist with a 5-methylthiazole and trifluoromethylpyrimidine substituents. Unlike the target compound, eliapixant’s thiazole ring introduces sulfur-based interactions, which may enhance binding to hydrophobic pockets. However, the trifluoromethyl group increases metabolic stability but could elevate toxicity risks .

- Benzyl Carbamate Derivatives () : These compounds feature triphenylmethyl-protected indazole and piperazine moieties. Their increased molecular weight (>1000 Da) likely limits bioavailability compared to the target compound (~400–500 Da range), emphasizing the importance of molecular size in drug design .

Pharmacophore Overlap and Divergence

- Pyridazine-Oxygen Linkage : The 3-((6-methylpyridazin-3-yl)oxy) group in the target compound is structurally distinct from eliapixant’s 5-{[(3R)-oxolan-3-yl]oxy}benzamide moiety. The methyl group on pyridazine may reduce steric hindrance compared to eliapixant’s tetrahydrofuran-linked substituent .

- Pyrrolidinyl vs.

Q & A

Q. What are the recommended synthetic routes for 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Prepare the pyridazine intermediate (6-methylpyridazin-3-ol) via condensation of hydrazine with a dicarbonyl precursor .

- Step 2 : Couple the intermediate with a benzoyl chloride derivative under basic conditions (e.g., using triethylamine in DMF) .

- Step 3 : Introduce the pyrrolidinyl-pyrimidine moiety via nucleophilic aromatic substitution (e.g., using Pd catalysis or microwave-assisted heating) .

Optimization strategies include: - Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters .

- Purification : Employ HPLC or column chromatography to isolate high-purity product, validated via NMR and mass spectrometry .

Q. How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct stress testing under controlled conditions:

- Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- pH Stability : Expose to buffers (pH 1–10) and analyze hydrolytic products using LC-MS .

- Photostability : Use ICH Q1B guidelines with UV/visible light exposure; quantify degradation with spectrophotometry .

Statistical analysis (e.g., ANOVA) can identify significant degradation pathways .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for targeted kinase inhibition?

- Methodological Answer :

- SAR Workflow :

Structural Modifications : Synthesize analogs with variations in the pyridazine, benzamide, or pyrrolidinyl groups .

Kinase Assays : Test inhibitory activity against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity for kinase active sites .

- Data Integration : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate physicochemical properties (logP, polar surface area) with activity .

Q. How can contradictory data regarding the compound’s biological activity across different assay systems be reconciled?

- Methodological Answer :

- Assay Validation : Compare results from orthogonal assays (e.g., cell-free enzymatic vs. cell-based proliferation assays) to rule out interference from cellular components .

- Variable Control : Standardize experimental conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to assess heterogeneity across studies and identify confounding factors .

Q. What computational methods are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use software like ADMET Predictor or GLORYx to simulate Phase I/II metabolism (e.g., oxidation, glucuronidation) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model enzyme-substrate interactions (e.g., cytochrome P450 isoforms) to predict site-specific modifications .

- Experimental Validation : Cross-verify predictions with in vitro microsomal assays and high-resolution mass spectrometry .

Q. How can researchers resolve inconsistencies in synthetic yields during scale-up from milligram to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and optimize mixing/temperature .

- Kinetic Studies : Use rate law analysis to identify bottlenecks (e.g., mass transfer limitations) in heterogeneous reactions .

- DoE Optimization : Apply response surface methodology (RSM) to refine parameters (e.g., catalyst concentration, solvent ratio) for scalable conditions .

Data Analysis and Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy and toxicity profile?

- Methodological Answer :

- In Vitro :

- Cancer Models : Use 3D spheroids or patient-derived organoids to assess antiproliferative effects .

- Toxicity Screening : Conduct mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cells) tests .

- In Vivo :

- Pharmacokinetics : Perform rodent studies with IV/PO dosing to determine bioavailability and half-life .

- Efficacy : Use xenograft models (e.g., NCI-60 panel) with biomarker analysis (e.g., immunohistochemistry for target kinases) .

Q. How should researchers address variability in enzymatic inhibition data caused by assay interference?

- Methodological Answer :

- Counter-Screening : Test the compound against unrelated enzymes (e.g., luciferase) to rule out nonspecific inhibition .

- Redox Interference : Include controls with dithiothreitol (DTT) to assess thiol reactivity .

- High-Content Imaging : Use automated microscopy to validate target engagement in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.